-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde, also known as XPhos, is a popular ligand used in palladium-catalyzed cross-coupling reactions. These reactions are a fundamental tool in organic synthesis, allowing the formation of carbon-carbon bonds between various organic fragments. XPhos is particularly valuable due to its steric bulk and electronic properties, which contribute to its effectiveness in a wide range of coupling reactions.
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is a phosphine derivative characterized by its complex structure and significant molecular weight of approximately 574.79 g/mol. Its molecular formula is C₃₇H₅₁O₃P, and it features a benzaldehyde group attached to a phosphine moiety that is further substituted with two bulky 3,5-di-tert-butyl-4-methoxyphenyl groups. This compound is known for its air sensitivity and is typically stored under inert conditions to prevent degradation .
The compound's structure can be represented by the following SMILES notation:
textCC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C
This indicates the presence of multiple aromatic rings and functional groups that contribute to its chemical reactivity and potential applications in various fields.
The synthesis of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde typically involves several steps:
These methods ensure the compound's purity and yield suitable for research applications .
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde has several notable applications:
Interaction studies involving 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde primarily focus on its coordination behavior with transition metals. These studies assess how the compound interacts with various metal centers, influencing catalytic activity and stability.
Such investigations are crucial for understanding its potential utility in catalysis and material science applications.
Several compounds share structural or functional similarities with 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triphenylphosphine | C18H15P | Commonly used as a ligand in organic synthesis; less bulky than 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde. |
Diphenylphosphinoacetic acid | C12H13O2P | Contains a carboxylic acid group; used in coordination chemistry but has different reactivity due to the acid functionality. |
Bis(diphenylphosphino)methane | C18H18P2 | A bidentate ligand; provides different steric and electronic properties compared to 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde. |
Uniqueness: The key distinguishing feature of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde lies in its bulky substituents that enhance steric hindrance and alter its reactivity profile compared to simpler phosphines. These characteristics make it particularly valuable in catalysis where sterics play a critical role.
The compound 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde demonstrates significant utility as a phosphine ligand in rhodium-catalyzed hydroacylation reactions [1] [2] [3]. Rhodium-catalyzed hydroacylation represents one of the most atom-economical methods for ketone synthesis, proceeding through the formal insertion of an aldehyde carbon-hydrogen bond into an alkene or alkyne [3] [4].
The sterically demanding 3,5-di-tert-butyl substituents and electron-donating methoxy groups of this phosphine ligand create an optimal electronic environment for rhodium coordination [5] [6]. In rhodium-catalyzed systems, the ligand functions by stabilizing the key acyl-rhodium hydride intermediate while preventing the competing decarbonylation pathway that often plagues hydroacylation reactions [1] [7].
Experimental data reveals that rhodium complexes bearing related bulky, electron-rich phosphine ligands achieve exceptional performance in hydroacylation transformations [2] [5]. The combination of rhodium dichloride dimer with DTBM-SEGPHOS, a structurally analogous bisphosphine ligand featuring the same 3,5-di-tert-butyl-4-methoxyphenyl motifs, promotes the dehydrogenative silylation of unactivated carbon-hydrogen bonds with yields reaching 72% [5]. Similarly, rhodium-catalyzed enantioselective hydroacylation of ortho-allylbenzaldehydes using the related (R)-DTBM-SEGPHOS ligand delivers 3,4-dihydronaphthalen-1(2H)-one products in 49-91% yields with excellent enantioselectivities of 96-99% enantiomeric excess [2].
The mechanistic pathway for rhodium-catalyzed hydroacylation involves oxidative addition of the aldehyde carbon-hydrogen bond to the rhodium center, followed by alkene coordination and insertion [3] [8]. The electron-rich phosphine environment provided by the 3,5-di-tert-butyl-4-methoxyphenyl groups facilitates the oxidative addition step while the steric bulk directs regioselectivity [9] [7]. Computational studies indicate that the large cone angle and high percent buried volume of such bulky phosphines favor the formation of monoligated rhodium species that are more reactive toward challenging substrates [9] [10].
Research demonstrates that the aldehyde functionality present in 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde may provide additional coordination opportunities [11] [12]. This hemilabile character, where the aldehyde oxygen can reversibly coordinate to the metal center, potentially enhances catalyst stability and influences reaction selectivity [13] [14].
The application of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde in palladium-catalyzed cross-coupling reactions demonstrates the versatility of this phosphine ligand across multiple reaction manifolds [11] [12] [13]. The compound exhibits particularly notable performance in both Suzuki-Miyaura and Negishi coupling reactions, where its electronic and steric properties prove advantageous for challenging transformations [15] [16].
In Suzuki-Miyaura cross-coupling reactions, the electron-rich phosphine center enhances the rate of oxidative addition of aryl halides to palladium(0) complexes [17] [18]. The 3,5-di-tert-butyl-4-methoxyphenyl substituents provide significant steric bulk that facilitates reductive elimination, the often rate-limiting step in palladium-catalyzed cross-coupling [14] [13]. Experimental studies with structurally related dialkylbiaryl phosphines demonstrate conversions exceeding 95% for challenging aryl chloride substrates under mild conditions [9] [13].
The ligand architecture promotes the formation of catalytically active monoligated palladium species, which exhibit enhanced reactivity compared to bisligated complexes [9] [19]. This preference for monoligated species becomes particularly important when dealing with sterically hindered or electronically deactivated substrates [9] [10]. Research indicates that monophosphine ligands with appropriate steric profiles outperform traditional bisphosphines in cross-coupling reactions involving challenging electrophiles [9] [20].
For Negishi coupling reactions, the strong electron-donating character of the methoxy-substituted aryl rings facilitates transmetalation between the palladium-aryl intermediate and organozinc reagents [21] [22]. The bulky tert-butyl groups provide the necessary steric environment to prevent undesired side reactions while maintaining high catalyst turnover [13] [23]. Studies demonstrate that palladium catalysts supported by electron-rich, sterically demanding phosphines achieve yields of 85-95% in Negishi couplings with various organometallic nucleophiles [22] [15].
The benzaldehyde moiety in the ligand structure may serve as a hemilabile coordinating group, providing additional stabilization to palladium intermediates during the catalytic cycle [13] [14]. This hemilabile character can influence both catalyst lifetime and reaction selectivity, particularly in transformations involving sensitive functional groups [14] [13].
Comparative studies reveal that the unique combination of electronic richness and steric bulk in 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde positions it among the most effective ligands for cross-coupling reactions requiring high activity and broad substrate scope [13] [24]. The ligand enables cross-coupling reactions to proceed under milder conditions with reduced catalyst loadings compared to traditional phosphine systems [9] [24].
The development of chiral variants of phosphine ligands incorporating the 3,5-di-tert-butyl-4-methoxyphenyl framework has proven instrumental in advancing enantioselective catalysis [25] [6]. While 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde itself is achiral, its structural motifs form the foundation for highly successful chiral bisphosphine ligands that achieve exceptional enantioselectivities [26] [27] [28].
The DTBM-SEGPHOS family of ligands, which incorporates bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups within a chiral biphenyl or bi-benzodioxole backbone, represents one of the most successful applications of this phosphine architecture in asymmetric catalysis [26] [27] [5]. These ligands achieve enantioselectivities exceeding 96% in rhodium-catalyzed asymmetric hydroacylation reactions [2] [5]. The combination of conformational rigidity provided by the chiral backbone and the optimal steric and electronic environment created by the bulky, electron-rich phosphine substituents results in highly effective chiral discrimination [6] [29].
Research demonstrates that the 3,5-di-tert-butyl-4-methoxyphenyl groups provide an ideal balance of steric bulk and electronic properties for enantioselective transformations [30] [6]. The tert-butyl substituents create a sterically demanding environment that enhances enantiodiscrimination, while the para-methoxy groups fine-tune the electronic properties of the phosphine center [6] [31]. Studies of P-stereogenic phosphines bearing similar substituent patterns show that the bulky tert-butyl groups combined with smaller methyl groups provide optimal steric bias for asymmetric induction [30] [32].
In palladium-catalyzed asymmetric allylic alkylation reactions, chiral ligands featuring the bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino motif deliver products with enantiomeric excesses ranging from 85-96% [33] [34]. The electronic richness of the phosphine centers facilitates the formation of stable palladium-allyl intermediates while the steric bulk controls the approach of nucleophiles [33] [25].
Mechanistic studies reveal that the success of these chiral phosphine systems stems from their ability to create well-defined, rigid coordination environments around the metal center [6] [35]. The bulky substituents restrict conformational freedom, leading to more predictable and higher levels of stereochemical control [6] [29]. Computational analyses support the importance of both steric and electronic factors in determining enantioselectivity, with the 3,5-di-tert-butyl-4-methoxyphenyl groups providing an optimal combination of these properties [35] [36].
The development of switchable chiral phosphine ligands based on light-driven molecular motors demonstrates the continued evolution of this ligand architecture [25]. These systems incorporate the proven 3,5-di-tert-butyl-4-methoxyphenyl phosphine framework within dynamically controllable chiral scaffolds, enabling access to both enantiomers of products using a single ligand system [25].
Comprehensive evaluation of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde against established bisphosphine ligands reveals distinct performance characteristics that highlight its unique position in transition metal catalysis [9] [37] [33]. The comparison encompasses electronic properties, steric effects, and overall catalytic performance across multiple reaction types [10] [38].
The electronic properties of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde differ significantly from traditional bisphosphines such as 1,1'-bis(diphenylphosphino)ethane (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) [1] [9]. The electron-rich character imparted by the methoxy substituents and alkyl groups results in stronger donor properties compared to phenyl-substituted phosphines [5] [6]. This enhanced electron density facilitates oxidative addition steps in catalytic cycles, leading to improved activity with challenging substrates [14] [24].
Steric comparison reveals that the 3,5-di-tert-butyl substitution pattern creates significantly greater steric bulk than conventional bisphosphines [9] [13]. While dppe exhibits a bite angle of approximately 85 degrees and moderate steric demand, the bulky tert-butyl groups in the target compound create a more sterically demanding environment around the metal center [9] [7]. This increased steric bulk proves particularly beneficial for promoting reductive elimination in cross-coupling reactions [14] [23].
Experimental data demonstrates superior performance of the bulky, electron-rich phosphine architecture in challenging cross-coupling transformations [9] [13]. In head-to-head comparisons, catalysts based on sterically demanding monophosphines outperform traditional bisphosphines when dealing with electronically deactivated or sterically hindered substrates [9] [20]. For example, CyTyrannoPhos, a monophosphine with similar steric and electronic properties, achieves higher yields than dppf in Suzuki-Miyaura couplings of challenging substrates [9].
The flexible coordination behavior distinguishes this ligand class from rigid bisphosphines [9] [13]. While traditional chelating ligands like dppf form stable, bisligated complexes, the monophosphine character of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde allows for dynamic ligand exchange and the formation of highly reactive monoligated species [9] [10]. This flexibility proves crucial for reactions requiring access to coordinatively unsaturated intermediates [7] [19].
Comparative kinetic studies reveal that catalysts bearing the bulky, electron-rich phosphine architecture exhibit enhanced rates for both oxidative addition and reductive elimination compared to conventional bisphosphine systems [9] [17]. The electron-rich phosphine center accelerates oxidative addition through increased electron density at the metal, while the steric bulk promotes rapid reductive elimination [14] [18].
The hemilabile nature of the benzaldehyde functionality provides an additional dimension of comparison with traditional bisphosphines [13] [14]. Unlike rigid chelating ligands, the potential for reversible coordination of the aldehyde oxygen creates opportunities for fine-tuning catalyst properties and reaction selectivity [14] [13]. This hemilabile character can enhance catalyst stability while maintaining high activity [7] [39].
Performance data across multiple reaction types consistently favors the bulky, electron-rich phosphine architecture for demanding transformations [13] [24] [40]. In palladium-catalyzed amidation of five-membered heterocyclic bromides, catalysts based on bulky biaryl phosphines achieve conversions of 75-90% where traditional ligands fail [14]. Similarly, in rhodium-catalyzed hydroacylation, electron-rich bisphosphine ligands deliver superior yields and selectivities compared to conventional alternatives [5] [7].
The versatility of the 3,5-di-tert-butyl-4-methoxyphenyl phosphine framework across multiple metals and reaction types contrasts with the more limited scope of traditional bisphosphines [13] [39]. While ligands like dppe find primary application in rhodium chemistry, the bulky, electron-rich architecture proves effective across palladium, rhodium, nickel, and other transition metal systems [13] [24] [41].
Table 1: Rhodium-Catalyzed Hydroacylation Performance Data | |||||
---|---|---|---|---|---|
Entry | Substrate | Catalyst System | Yield (%) | Selectivity/ee (%) | Temperature |
1 | 2-Triazenylbenzaldehyde 1a + 1-octyne | [Rh(nbd)₂]BF₄/dppe | 95 | Linear only | Room temp |
2 | 2-Triazenylbenzaldehyde 1a + t-Bu alkyne | [Rh(nbd)₂]BF₄/dppe | 98 | Linear only | Room temp |
3 | 2-Triazenylbenzaldehyde 1a + phenylacetylene | [Rh(nbd)₂]BF₄/dppe | 92 | Linear only | Room temp |
4 | ortho-Allylbenzaldehyde | [Rh(COD)Cl]₂/(R)-DTBM-SEGPHOS/NaBARF | 49-91 | 96-99 ee | Variable |
5 | 4-Allenals | Rh(I)/(R)-DTBM-SEGPHOS | 84 | 96 ee | Variable |
6 | 2-(Cyclohex-1-en-1-yl)benzaldehyde | Rh(I)/asymmetric bisphosphine | 68-91 | 99 ee | Variable |
Table 2: Palladium-Catalyzed Cross-Coupling Performance Data | ||||||
---|---|---|---|---|---|---|
Entry | Reaction Type | Substrate | Ligand Type | Yield (%) | Selectivity | Conditions |
1 | Suzuki-Miyaura | 4-Chlorotoluene + ArB(OH)₂ | Bisphosphine (dppf) | 80-95 | Good | 90°C, K₃PO₄ |
2 | Suzuki-Miyaura | Aryl chlorides + boronic acids | Monophosphine (CyTyrannoPhos) | 95-99 | Excellent | 90°C, base |
3 | Negishi | Aryl halides + organozinc | Biaryl phosphine | 85-95 | Good | Mild |
4 | Buchwald-Hartwig | 5-membered heterocyclic bromides | Bulky biaryl phosphine L6 | 75-90 | Moderate-Excellent | Elevated temp |
5 | Cross-Coupling General | Various aryl halides | Dialkylbiaryl phosphines | 80-98 | Variable | Variable |
6 | Suzuki-Miyaura | p-Chlorophenyl triflate | P(1-Ad)₃ / PNp₃ | >99 | C-Cl: 91-99% | 90°C |
Table 3: Enantioselective Catalysis Performance Data | ||||||
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Entry | Ligand Class | Metal | Reaction Type | ee (%) | Yield (%) | Key Feature |
1 | P-chiral bisphosphine (t-Bu-BisP*) | Rh | Asymmetric hydrogenation | >99 | 85-95 | Conformationally rigid |
2 | DTBM-SEGPHOS | Rh | Hydroacylation | 96-99 | 68-91 | Bulky, electron-rich |
3 | Switchable bisphosphine L2 | Pd | Desymmetrization | 6-94 | 89 | Light-switchable chirality |
4 | P-stereogenic phosphines | Rh | Hydrogenation | >99 | 90-98 | Enhanced steric bias |
5 | Chiral phosphine-phosphite | Rh | Hydrogenation | 85-95 | 80-90 | Mixed donor properties |
Table 4: Comparative Ligand Performance Analysis | |||||
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Ligand Type | Electronic Character | Steric Bulk | Bite Angle (°) | Typical Applications | Performance Rating |
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde | Electron-rich | Very bulky | ~ | Cross-coupling, hydroacylation | High |
dppe (1,1'-bis(diphenylphosphino)ethane) | Moderate donor | Moderate | 85 | Hydroacylation, general catalysis | Good |
dcypf (1,1'-bis(dicyclohexylphosphino)ferrocene) | Strong donor | Bulky | 99 | Cross-coupling (challenging substrates) | Very High |
DTBM-SEGPHOS | Very electron-rich | Very bulky | 104 | Enantioselective hydroacylation | Excellent |
PPh₃ (triphenylphosphine) | Weak donor | Small | N/A | General cross-coupling | Moderate |
CyTyrannoPhos | Strong donor | Very bulky | N/A | Cross-coupling (hindered substrates) | Very High |